Ethyl 2-amino-2-(3,5-difluorophenyl)-3,3,3-trifluoropropanoate
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Overview
Description
Ethyl 2-amino-2-(3,5-difluorophenyl)-3,3,3-trifluoropropanoate is a fluorinated organic compound with potential applications in various fields of scientific research. The presence of multiple fluorine atoms in its structure imparts unique chemical properties, making it a subject of interest for chemists and researchers.
Preparation Methods
The synthesis of Ethyl 2-amino-2-(3,5-difluorophenyl)-3,3,3-trifluoropropanoate typically involves multicomponent reactions. One common method involves the reaction of ethyl 2-cyanoacetate with 3,5-difluorobenzaldehyde and other reagents under specific conditions . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Ethyl 2-amino-2-(3,5-difluorophenyl)-3,3,3-trifluoropropanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions, using reagents such as halogens or nucleophiles.
Scientific Research Applications
Ethyl 2-amino-2-(3,5-difluorophenyl)-3,3,3-trifluoropropanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying biological systems, particularly in drug design and development.
Medicine: Its potential as a pharmaceutical intermediate is being explored for the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 2-amino-2-(3,5-difluorophenyl)-3,3,3-trifluoropropanoate involves its interaction with molecular targets and pathways in biological systems. The presence of fluorine atoms can enhance the compound’s binding affinity to specific receptors or enzymes, influencing its biological activity. Detailed studies on its molecular targets and pathways are ongoing to fully understand its effects.
Comparison with Similar Compounds
Ethyl 2-amino-2-(3,5-difluorophenyl)-3,3,3-trifluoropropanoate can be compared with other fluorinated compounds such as:
- Ethyl 2-amino-2-(4-fluorophenyl)-3,3,3-trifluoropropanoate
- Ethyl 2-amino-2-(2,4-difluorophenyl)-3,3,3-trifluoropropanoate
- Ethyl 2-amino-2-(3,4-difluorophenyl)-3,3,3-trifluoropropanoate
These compounds share similar structural features but differ in the position and number of fluorine atoms, which can influence their chemical and biological properties
Properties
IUPAC Name |
ethyl 2-amino-2-(3,5-difluorophenyl)-3,3,3-trifluoropropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F5NO2/c1-2-19-9(18)10(17,11(14,15)16)6-3-7(12)5-8(13)4-6/h3-5H,2,17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPZHFKQHWJLHAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC(=CC(=C1)F)F)(C(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F5NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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